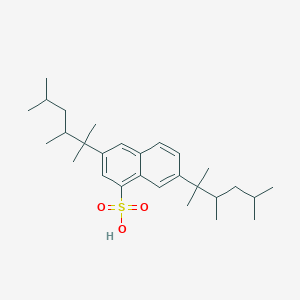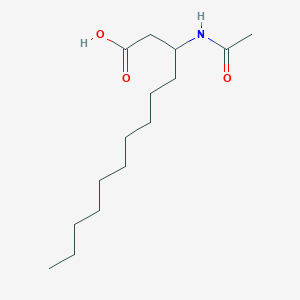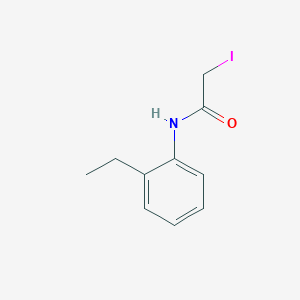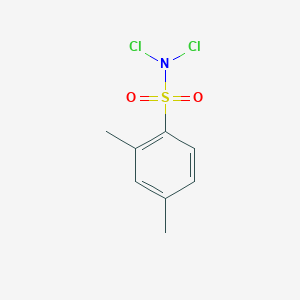
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with two 2,3,5-trimethylhexan-2-yl groups and a sulfonic acid group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid typically involves multi-step organic reactions. The initial step often includes the alkylation of naphthalene with 2,3,5-trimethylhexan-2-yl halides under Friedel-Crafts alkylation conditions. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonates and carboxylates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting sulfonic acids to sulfonates.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include sulfonates, carboxylates, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, dyes, and as an additive in lubricants and polymers
Mecanismo De Acción
The mechanism of action of 3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The naphthalene core provides a rigid and planar structure, facilitating π-π interactions with aromatic systems .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another compound with a similar structural motif but different functional groups.
3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophene 5,5-dioxide: Shares the naphthalene core but with different substituents
Uniqueness
3,7-Bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid is unique due to its specific combination of alkyl and sulfonic acid groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Propiedades
Número CAS |
648903-02-0 |
|---|---|
Fórmula molecular |
C28H44O3S |
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
3,7-bis(2,3,5-trimethylhexan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C28H44O3S/c1-18(2)13-20(5)27(7,8)23-12-11-22-15-24(28(9,10)21(6)14-19(3)4)17-26(25(22)16-23)32(29,30)31/h11-12,15-21H,13-14H2,1-10H3,(H,29,30,31) |
Clave InChI |
WBTDULCAADJFIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)C(C)(C)C1=CC2=C(C=C(C=C2C=C1)C(C)(C)C(C)CC(C)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,1,3-Benzothiadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12584400.png)

![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584420.png)
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)

![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
![4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12584462.png)
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)

![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)
